5-Methyl-1H-tetrazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-tetrazol-1-ol is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-tetrazol-1-ol typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents, including zinc salts and iodine, and is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . The reaction conditions often involve moderate temperatures and can be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, allows for efficient and high-yield production . The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1H-tetrazol-1-ol undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1H-tetrazol-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-1H-tetrazol-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, lacking the methyl group at the 5-position.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
5-Methyl-1H-tetrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to the parent tetrazole .
Eigenschaften
CAS-Nummer |
90040-42-9 |
---|---|
Molekularformel |
C2H4N4O |
Molekulargewicht |
100.08 g/mol |
IUPAC-Name |
1-hydroxy-5-methyltetrazole |
InChI |
InChI=1S/C2H4N4O/c1-2-3-4-5-6(2)7/h7H,1H3 |
InChI-Schlüssel |
MEQTVUGIYRHIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.